molecular formula C18H19N3O3S B2879896 tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate CAS No. 1031596-02-7

tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate

Cat. No. B2879896
CAS RN: 1031596-02-7
M. Wt: 357.43
InChI Key: RPXBQMVNCLLVIA-UHFFFAOYSA-N
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Description

Tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis Research on pyrrole derivatives, such as those involving tert-butyl groups and pyrimidinylthio acetate structures, highlights their significance in organic synthesis. Pyrroles, being key heterocyclic compounds, serve as building blocks in synthesizing various bioactive molecules and complex organic structures. For instance, studies on tert-butylpyrroles demonstrate methods to introduce butyl groups into pyrroles with negative substituents, showcasing applications in synthesizing substituted pyrroles for further chemical transformations (A. Treibs & L. Schulze, 1970).

Electrochemical Applications The electropolymerization of pyrrole and thiophene derivatives, including tert-butylphenyl thiophene, indicates the potential of such compounds in creating materials for supercapacitor applications. Copolymers derived from pyrrole and substituted thiophenes exhibit high specific capacitance and improved cycling stability, suggesting that tert-butyl substituted pyrrolo[3,2-d]pyrimidin derivatives could find applications in energy storage technologies (B. Yue et al., 2012).

Photophysical Properties and Applications The synthesis and characterization of soluble seco-porphyrazines with bulky tert-butyl substituents demonstrate the impact of tert-butyl groups on the solubility and thermal stability of polymeric materials. These findings suggest the potential use of tert-butyl substituted pyrrolo[3,2-d]pyrimidin derivatives in developing new materials with enhanced solubility, thermal stability, and possibly unique photophysical properties for applications in optoelectronics or as fluorescent markers in biological studies (Yunhua Lu et al., 2014).

Biological and Bio-analytical Applications Pyrrole derivatives are also explored for their biological and bio-analytical applications. For example, the synthesis of N-substituted pyrrole derivatives and their application in constructing macrocyclic oxazocinone showcases their potential in bio-analytical imaging. This implies that tert-butyl substituted pyrrolo[3,2-d]pyrimidin derivatives could be utilized in the synthesis of fluorescent probes for cellular imaging, offering non-toxic options for studying biological processes in real-time (S. K. Mondal et al., 2017).

properties

IUPAC Name

tert-butyl 2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-18(2,3)24-13(22)10-25-17-20-14-12(11-7-5-4-6-8-11)9-19-15(14)16(23)21-17/h4-9,19H,10H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBQMVNCLLVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC2=C(C(=O)N1)NC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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